
6-Oxo-1-(2-thienylmethyl)-1,6-dihydropyridazine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Oxo-1-(2-thienylmethyl)-1,6-dihydropyridazine-3-carboxylic acid is a heterocyclic compound that features a pyridazine ring substituted with a thiophen-2-ylmethyl group and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxo-1-(2-thienylmethyl)-1,6-dihydropyridazine-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid with thiophen-2-ylmethyl bromide in the presence of a base such as sodium carbonate. The reaction is carried out in a suitable solvent like toluene at elevated temperatures (around 100°C) for several hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
化学反応の分析
Types of Reactions
6-Oxo-1-(2-thienylmethyl)-1,6-dihydropyridazine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group.
Substitution: The thiophen-2-ylmethyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
科学的研究の応用
6-Oxo-1-(2-thienylmethyl)-1,6-dihydropyridazine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Biological Studies: It is used in biological assays to understand its effects on various cellular pathways and molecular targets.
Industrial Applications:
作用機序
The mechanism of action of 6-Oxo-1-(2-thienylmethyl)-1,6-dihydropyridazine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of phosphodiesterase, thereby affecting cyclic nucleotide levels within cells .
類似化合物との比較
Similar Compounds
Pyridazine Derivatives: Compounds such as pyridazinone and other pyridazine derivatives share a similar core structure and exhibit diverse pharmacological activities.
Thiophene Derivatives: Thiophene-containing compounds are known for their wide range of biological activities, including anti-inflammatory and antimicrobial properties.
Uniqueness
6-Oxo-1-(2-thienylmethyl)-1,6-dihydropyridazine-3-carboxylic acid is unique due to the combination of the pyridazine and thiophene moieties, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
特性
CAS番号 |
1105192-31-1 |
|---|---|
分子式 |
C10H8N2O3S |
分子量 |
236.25 g/mol |
IUPAC名 |
6-oxo-1-(thiophen-2-ylmethyl)pyridazine-3-carboxylic acid |
InChI |
InChI=1S/C10H8N2O3S/c13-9-4-3-8(10(14)15)11-12(9)6-7-2-1-5-16-7/h1-5H,6H2,(H,14,15) |
InChIキー |
OQCBDWFIHXDRRZ-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)CN2C(=O)C=CC(=N2)C(=O)O |
正規SMILES |
C1=CSC(=C1)CN2C(=O)C=CC(=N2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-cyclopropyl-1-phenyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1415291.png)
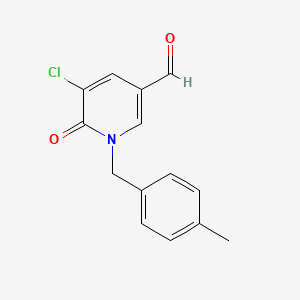

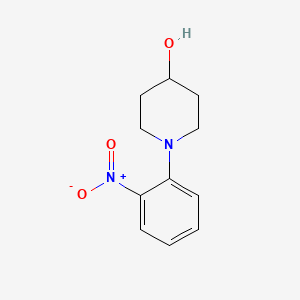
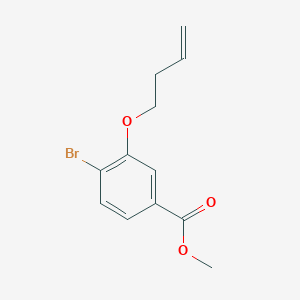
![[(3S,4R)-4-(2,3,6-Trifluorophenyl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B1415296.png)
![tert-Butyl (1-[(5-methyl-1h-imidazol-4-yl)methyl]piperidin-4-yl)carbamate](/img/structure/B1415300.png)
![tert-Butyl [1-(4-hydroxy-6-oxo-1,6-dihydro-1,3,5-triazin-2-yl)piperidin-4-yl]carbamate](/img/structure/B1415301.png)
![2-Chloro-n'-[(4-cyanophenoxy)acetyl]acetohydrazide](/img/structure/B1415302.png)
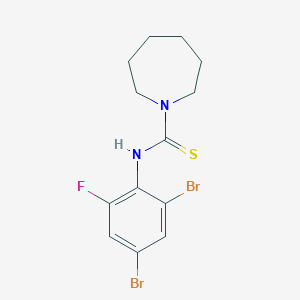
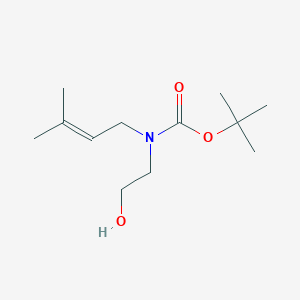
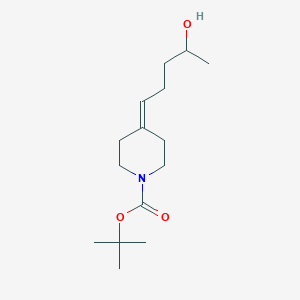
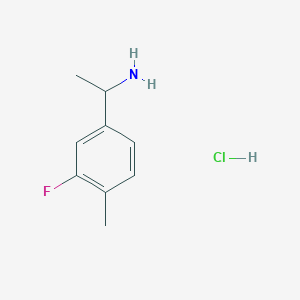
![3-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B1415310.png)
